SK-3-91: A PROTAC-Type Multi-Kinase Degrader - A Technical Guide
SK-3-91: A PROTAC-Type Multi-Kinase Degrader - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SK-3-91 is a potent Proteolysis Targeting Chimera (PROTAC) designed as a multi-kinase degrader. By hijacking the cellular ubiquitin-proteasome system, SK-3-91 can induce the degradation of over 125 kinases, offering a powerful tool for studying kinome signaling and as a potential therapeutic strategy. This document provides a comprehensive technical overview of SK-3-91, including its mechanism of action, quantitative degradation data for a subset of targeted kinases, detailed experimental protocols for its characterization, and a plausible synthetic route. A notable feature of SK-3-91 is its ability to also induce the degradation of the N6-methyladenosine (m6A) reader protein YTHDF2, opening avenues for investigating the interplay between kinase signaling and RNA epigenetics.
Core Concepts and Mechanism of Action
SK-3-91 is a heterobifunctional molecule comprised of three key components: a ligand that binds to a broad spectrum of kinases (derived from TAE684), a linker moiety, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (derived from pomalidomide).
The mechanism of action follows the PROTAC paradigm:
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Ternary Complex Formation: SK-3-91 simultaneously binds to a target kinase and the CRBN E3 ligase, forming a ternary complex.
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Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to polyubiquitinate the target kinase.
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Proteasomal Degradation: The polyubiquitinated kinase is recognized and subsequently degraded by the 26S proteasome.
This event-driven pharmacology allows a single molecule of SK-3-91 to catalytically induce the degradation of multiple kinase molecules.
Mechanism of SK-3-91-mediated protein degradation.
Quantitative Degradation Data
The following tables summarize the degradation of a selection of kinases and YTHDF2 by SK-3-91 in relevant cell lines, as determined by quantitative mass spectrometry. The data is derived from studies such as Donovan KA, et al., Cell 2020.[1][2] The percentage of degradation is shown, and where available, the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are provided.
Table 1: Degradation of Selected Kinases by SK-3-91
| Kinase Target | Cell Line | SK-3-91 Concentration | Degradation (%) | DC50 (nM) | Dmax (%) |
| AAK1 | MOLT4 | 1 µM | >90 | Not Reported | >90 |
| AURKA | MOLT4 | 1 µM | >85 | Not Reported | >85 |
| AURKB | MOLT4 | 1 µM | >90 | Not Reported | >90 |
| BIKE | MOLT4 | 1 µM | >95 | Not Reported | >95 |
| BUB1 | MM1S | 1 µM | >80 | Not Reported | >80 |
| CDK11A | MOLT4 | 1 µM | >90 | Not Reported | >90 |
| CDK11B | MOLT4 | 1 µM | >90 | Not Reported | >90 |
| CDK13 | MOLT4 | 1 µM | >85 | Not Reported | >85 |
| GAK | MOLT4 | 1 µM | >95 | Not Reported | >95 |
| GSK3B | MOLT4 | 1 µM | >70 | Not Reported | >70 |
| MAP2K7 | MOLT4 | 1 µM | >90 | Not Reported | >90 |
| MAP4K3 | MOLT4 | 1 µM | >90 | Not Reported | >90 |
| STK33 | MOLT4 | 1 µM | >95 | Not Reported | >95 |
Table 2: Degradation of YTHDF2 by SK-3-91
| Non-Kinase Target | Cell Line | SK-3-91 Concentration | Degradation (%) | DC50 (nM) | Dmax (%) |
| YTHDF2 | K562 | 0.12 - 10 µM | Dose-dependent | Sub-micromolar | Not Reported |
Key Signaling Pathways Affected
Given its multi-kinase targeting nature, SK-3-91 has the potential to impact numerous signaling pathways simultaneously. The degradation of key kinases such as Aurora Kinases and CDKs suggests profound effects on cell cycle regulation. The degradation of GSK3B points towards modulation of the Wnt/β-catenin and PI3K/AKT pathways.
Impact of SK-3-91 on major signaling pathways.
The degradation of YTHDF2 by SK-3-91 introduces another layer of complexity. YTHDF2 is a "reader" of m6A modifications on mRNA, targeting these transcripts for degradation. By degrading YTHDF2, SK-3-91 can indirectly stabilize a subset of mRNAs, potentially impacting a wide array of cellular processes, including those regulated by the PI3K/AKT and Wnt/β-catenin pathways.[[“]][4]
Effect of SK-3-91 on the YTHDF2 pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of SK-3-91 on the proliferation of cancer cell lines.
Materials:
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Cancer cell line of interest (e.g., K562, MOLT4)
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Complete growth medium (e.g., RPMI-1640 with 10% FBS)
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SK-3-91 stock solution (e.g., 10 mM in DMSO)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Multichannel pipette
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Plate reader (570 nm absorbance)
Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
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Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
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Prepare serial dilutions of SK-3-91 in complete growth medium.
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Remove the medium from the wells and add 100 µL of the SK-3-91 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
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Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
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Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a plate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Protein Degradation
This protocol is to quantify the degradation of target kinases and YTHDF2 upon treatment with SK-3-91.
Materials:
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Cancer cell line of interest
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Complete growth medium
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SK-3-91 stock solution
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Ice-cold PBS
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RIPA lysis buffer supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels
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PVDF membrane
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Blocking buffer (5% non-fat milk or BSA in TBST)
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Primary antibodies against target proteins (e.g., anti-GSK3B, anti-AURKA, anti-YTHDF2) and a loading control (e.g., anti-GAPDH, anti-β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Seed cells in 6-well plates and grow to 70-80% confluency.
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Treat cells with various concentrations of SK-3-91 (and a vehicle control) for the desired time (e.g., 24 hours).
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Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.
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Determine the protein concentration of the lysates using a BCA assay.
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Normalize the protein concentrations and prepare samples with Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
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Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation, DC50, and Dmax.
Quantitative Proteomics by Mass Spectrometry
This protocol provides a general workflow for identifying and quantifying the proteins degraded by SK-3-91.
Materials:
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Cancer cell line of interest
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SK-3-91
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Lysis buffer (e.g., 8 M urea in 50 mM EPPS, pH 8.5)
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DTT and iodoacetamide
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Trypsin
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TMT (Tandem Mass Tag) reagents
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High-performance liquid chromatography (HPLC) system
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Orbitrap mass spectrometer
Procedure:
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Treat cells with SK-3-91 or vehicle control.
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Lyse the cells and denature the proteins.
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Reduce and alkylate the cysteine residues.
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Digest the proteins into peptides with trypsin.
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Label the peptides from different conditions with TMT reagents.
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Combine the labeled peptide samples and perform offline fractionation by HPLC.
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Analyze the peptide fractions by LC-MS/MS on an Orbitrap mass spectrometer.
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Process the raw data using software like Proteome Discoverer to identify and quantify proteins.
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Calculate the relative abundance of proteins in the SK-3-91-treated samples compared to the control to identify degraded proteins.
Workflow for the characterization of SK-3-91.
Plausible Synthetic Route
The synthesis of SK-3-91 involves the conjugation of three main building blocks: the kinase-binding warhead (TAE684 derivative), a linker, and the E3 ligase-recruiting moiety (pomalidomide). A plausible synthetic route is outlined below.
High-level synthetic strategy for SK-3-91.
Step 1: Synthesis of the Pomalidomide-Linker Moiety This typically involves the reaction of 4-fluorothalidomide with a bifunctional linker containing a terminal amine protected with a Boc group, followed by deprotection.
Step 2: Synthesis of the TAE684-derived Warhead This involves the synthesis of the core 2,4-diaminopyrimidine scaffold of TAE684, with a modification to introduce a carboxylic acid handle for subsequent coupling.
Step 3: Final Coupling Reaction The pomalidomide-linker with the free amine is coupled to the TAE684-derived warhead with the carboxylic acid using standard peptide coupling reagents like HATU in the presence of a base such as DIPEA to yield SK-3-91.
Conclusion
SK-3-91 represents a significant tool in the field of chemical biology and drug discovery. Its ability to induce the degradation of a wide array of kinases provides a unique opportunity to probe the kinome in a functional context. The unexpected degradation of YTHDF2 further expands its utility, allowing for the investigation of the intersection between kinase signaling and RNA biology. The data and protocols presented in this guide are intended to facilitate further research into this and other multi-targeting PROTACs, ultimately accelerating our understanding of complex biological systems and the development of novel therapeutics.
References
- 1. Major pathways and interactions regulated by GSK3B: (A) Wnt/B-catenin pathway and (B)PI3K/Akt/mTor pathway [pfocr.wikipathways.org]
- 2. Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. m6A binding protein YTHDF2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
